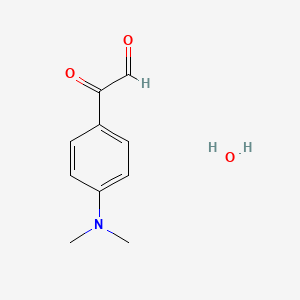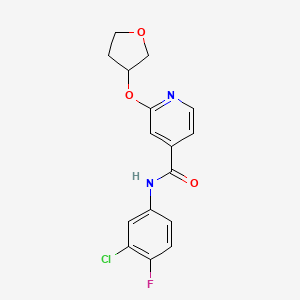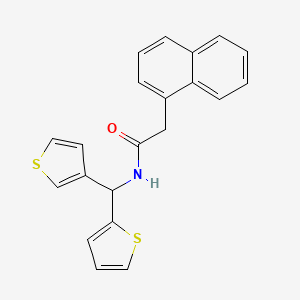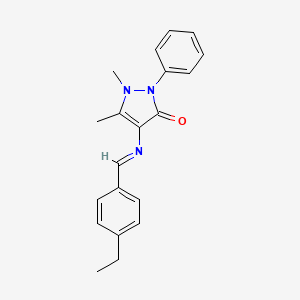![molecular formula C15H19N7O3 B2718374 2-(7-allyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide CAS No. 923376-36-7](/img/structure/B2718374.png)
2-(7-allyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its molecular formula C15H19N7O3. It contains multiple functional groups, including an allyl group, a triazino group, and an acetamide group.Aplicaciones Científicas De Investigación
Radioligand Development for A2B Adenosine Receptors
- Research Application: The development of MRE 2029-F20 as a selective antagonist ligand for A2B adenosine receptors highlights the application of structurally complex compounds in creating specific radioligands. This research focuses on pharmacological characterization of human A2B adenosine receptor subtypes, which are significant in various physiological and pathological processes (Baraldi et al., 2004).
Allyl Rotation in Allylpalladium(II) Complexes
- Research Application: The study of allyl rotation in new allylpalladium(II) complexes with pyrazolyl N-donor ligands provides insights into the behavior of allyl groups in complex molecules. This research could inform the synthesis and manipulation of compounds with allyl groups for various applications, including catalysis and materials science (Guerrero et al., 2004).
Enhancement of Phleomycin's Lethal Effect
- Research Application: The synthesis of 2-substituted 6,9-di- and 6,8,9-tri-methylpurines as amplifiers of phleomycin's lethal effect on Escherichia coli cultures demonstrates the potential of modifying purine structures for enhancing antibiotic efficacy. This research could have implications for the design of drug adjuvants to improve treatment outcomes (Bhushan et al., 1975).
Molybdenum Catalyzed Eliminations
- Research Application: The study on molybdenum-catalyzed eliminations of allylic acetates introduces a method for synthesizing complex dienes. Such research applications demonstrate the utility of molybdenum catalysis in organic synthesis, which could be relevant for the synthesis or modification of complex organic compounds (Trost et al., 1983).
Antimicrobial Activity of Heterocycles
- Research Application: The synthesis and evaluation of new heterocycles incorporating an antipyrine moiety for antimicrobial activity underscore the potential of structurally diverse compounds in developing new antimicrobial agents. This area of research is crucial for addressing the growing challenge of antimicrobial resistance (Bondock et al., 2008).
Direcciones Futuras
Compounds of this class have attracted growing interest due to their important pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, antifungal properties, and their potency in macrophage activation . Therefore, future research may focus on exploring these activities further and developing potential applications for this compound in the field of medicine.
Propiedades
IUPAC Name |
2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O3/c1-5-6-20-13(24)11-12(19(4)15(20)25)17-14-21(7-10(16)23)18-8(2)9(3)22(11)14/h5,9H,1,6-7H2,2-4H3,(H2,16,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHYMVJXGUOGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC=C)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide](/img/structure/B2718291.png)
![4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol](/img/new.no-structure.jpg)
![N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-5-carboxamide](/img/structure/B2718295.png)


![3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2718299.png)
![1-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2718301.png)


![3-(2-oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2718306.png)
![N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2718309.png)
![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)-2-chloroethanone](/img/structure/B2718310.png)
![2,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2718311.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide](/img/structure/B2718312.png)
